(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-nitrophenyl group and a (Z)-configured acrylonitrile moiety linked to a 4-bromo-2-fluorophenylamino group. Its molecular formula is C₁₈H₁₁BrFN₅O₂S, with a molecular weight of 460.27 g/mol (calculated using atomic masses: C=12.01, H=1.01, Br=79.90, F=19.00, N=14.01, O=16.00, S=32.07).
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-6-16(15(20)7-13)22-9-12(8-21)18-23-17(10-27-18)11-1-4-14(5-2-11)24(25)26/h1-7,9-10,22H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWPTDMROSHJBJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to an acrylonitrile group, with specific substitutions that may enhance its biological activity. The synthesis typically involves multi-step reactions, including condensation and cyclization processes, which are common in the development of thiazole derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-based compounds. The presence of the thiazole ring in (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is crucial for its activity against various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity with IC50 values indicating effective growth inhibition:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | HT29 | TBD |
The structure–activity relationship (SAR) indicates that electron-donating groups enhance cytotoxicity, while specific substitutions on the phenyl rings contribute to increased potency against cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated through minimum inhibitory concentration (MIC) assays:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings suggest that (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile may possess significant antibacterial properties, comparable to established antibiotics .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of DNA and RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells .
- Protein Interaction : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, such as CDK9 and Mcl-1, which are critical for cancer cell survival .
- Biofilm Disruption : In antimicrobial studies, it has been observed that the compound can inhibit biofilm formation in pathogenic bacteria, suggesting a potential application in treating infections caused by biofilm-forming organisms .
Case Study 1: Antitumor Efficacy
In a recent study involving various thiazole derivatives, (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile was tested against multiple cancer cell lines. The results indicated a marked reduction in cell viability, particularly in HT29 colon cancer cells, where the compound displayed an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound compared to traditional antibiotics. The study found that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some commonly used antibiotics in terms of efficacy against resistant strains.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. Specifically, compounds similar to (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile have been evaluated for their efficacy against various cancer cell lines.
- Mechanism of Action : Thiazole derivatives often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A derivative with a similar structure showed an IC50 value of 5.71 µM against breast cancer cell lines, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .
Antimicrobial Activity
Thiazole compounds have also demonstrated antimicrobial properties against a range of pathogens.
- Study Findings : In vitro tests revealed that thiazole-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : A related thiazole derivative was reported to have an MIC of 0.09 µg/mL against Mycobacterium tuberculosis .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Research Insights : Thiazole derivatives have been explored for their ability to inhibit pro-inflammatory cytokines.
- Clinical Relevance : Compounds with similar structures were found to reduce inflammation in animal models, suggesting therapeutic potential .
Material Science Applications
Beyond medicinal uses, (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can be utilized in the development of advanced materials.
Photovoltaic Applications
The electronic properties of thiazole derivatives make them suitable for organic photovoltaic devices.
- Performance Metrics : Preliminary studies indicate that incorporating such compounds into organic solar cells can enhance their efficiency due to improved charge transport properties.
- Research Example : A study demonstrated that thiazole-based materials achieved power conversion efficiencies exceeding 10% when used as active layers in solar cells .
Conductive Polymers
Thiazole-containing compounds are being investigated as components in conductive polymers.
Chemical Reactions Analysis
Nitrile Group Reactivity
The acrylonitrile moiety undergoes characteristic nitrile-group transformations:
Amino Group Reactivity
The (4-bromo-2-fluorophenyl)amino group participates in alkylation and acylation:
Thiazole Ring Modifications
The 4-(4-nitrophenyl)thiazol-2-yl group undergoes electrophilic substitutions and ring-opening reactions:
Nitro Group Transformations
The 4-nitrophenyl group is pivotal for redox reactions:
Z-Configuration-Dependent Reactions
The stereochemistry of the acrylonitrile double bond (Z-configuration) influences:
-
Cycloaddition Reactions : Favors [2+2] photocycloadditions over [4+2] Diels-Alder due to spatial constraints .
-
Catalytic Hydrogenation : Selective reduction of the nitrile group without altering the double bond configuration .
Cross-Coupling Reactions
The bromine atom on the phenyl ring enables metal-catalyzed couplings:
Stability Under Physiological Conditions
Studies on analogous compounds reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs (from and ) to highlight structural variations and their implications.
Structural and Molecular Comparison
Electronic and Steric Effects
- The 4-nitrophenyl group on the thiazole ring further contributes electron-withdrawing properties, stabilizing the π-system .
- Compound : The 4-fluorophenyl substituent (thiazole) is less electron-withdrawing than nitro, while the 3-hydroxy-4-methoxyphenyl group offers hydrogen-bonding capacity (hydroxyl) and moderate electron-donating effects (methoxy). This may improve solubility compared to the nitro-substituted analogs .
- Compound: The 3-chloro-2-methylphenylamino group combines moderate electron-withdrawing (Cl) and steric hindrance (methyl), which could alter binding kinetics relative to the target compound. The shared 4-nitrophenyl group suggests similar electronic profiles in the thiazole region .
Limitations of Available Data
The provided evidence lacks experimental data on biological activity, solubility, or crystallographic parameters (e.g., SHELX-refined structures). Further studies are required to validate hypothesized properties and applications.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assigns proton environments (e.g., vinyl protons for Z/E configuration) and carbon hybridization. The nitrophenyl group shows deshielded aromatic signals .
- FT-IR : Confirms functional groups (C≡N at ~2200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- UV-Vis : Electron-withdrawing groups (NO₂, Br) influence λmax, aiding in tracking conjugation .
- X-ray Crystallography : Resolves Z-configuration via single-crystal analysis using SHELX software .
How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, using flow chemistry (continuous microreactors) improves mixing and reduces side reactions .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps. Ligand choice (e.g., phosphine vs. amine) impacts stereoselectivity .
What crystallographic methods resolve the Z-configuration and intermolecular interactions in this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX software refines crystal structures, confirming the Z-configuration via dihedral angles between thiazole and acrylonitrile moieties .
- Hirshfeld Surface Analysis : Maps non-covalent interactions (e.g., C–H···N, π-π stacking) influencing crystal packing .
How do electronic properties of substituents (Br, NO₂, F) affect the compound’s reactivity and biological activity?
Q. Advanced Research Focus
- DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity. The electron-withdrawing NO₂ group lowers LUMO energy, enhancing electrophilicity .
- SAR Studies : Compare analogues (e.g., replacing Br with Cl) to assess bioactivity changes. Bromine’s hydrophobic volume may improve target binding .
How are common impurities (e.g., E-isomer, unreacted aniline) identified and resolved during synthesis?
Q. Basic Research Focus
- HPLC-MS : Detects E-isomer (retention time shifts) and unreacted aniline.
- Preparative TLC : Separates geometric isomers using silica gel with ethyl acetate/hexane gradients .
- NMR Integration : Quantifies residual aniline protons (δ 6.5–7.5 ppm) .
How can data contradictions between spectroscopic and computational results be resolved?
Q. Advanced Research Focus
- Cross-Validation : Compare experimental NMR shifts with computed (GIAO-DFT) values. Discrepancies may arise from solvent effects or crystal packing .
- Dynamic Effects : MD simulations account for conformational flexibility, explaining deviations in NOE correlations .
What strategies mitigate nitro group reduction during catalytic reactions involving this compound?
Q. Advanced Research Focus
- Protective Groups : Temporarily convert NO₂ to NH₂ using hydrogenation, then re-oxidize post-reaction.
- Mild Reductants : Use Na2S2O4 instead of H2/Pd-C to preserve nitro functionality .
How does the thiazole ring’s electronic nature influence the compound’s stability under acidic/basic conditions?
Q. Advanced Research Focus
- pH Stability Assays : Monitor degradation via HPLC at varying pH. The electron-deficient thiazole (due to NO₂) resists protonation in acidic media .
- Computational pKa Prediction : Tools like ChemAxon estimate thiazole N basicity, guiding formulation studies .
What in silico approaches predict this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 interactions. The trifluoromethyl analogue shows improved metabolic stability .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
